molecular formula C6H2Br2F2 B1593079 2,5-Dibromo-1,3-difluorobenzene CAS No. 128259-71-2

2,5-Dibromo-1,3-difluorobenzene

Cat. No. B1593079
CAS RN: 128259-71-2
M. Wt: 271.88 g/mol
InChI Key: OCUXAWVQPORIBP-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 and a molecular weight of 271.89 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical production processes .


Molecular Structure Analysis

The molecular structure of 2,5-Dibromo-1,3-difluorobenzene consists of a benzene ring substituted with two bromine atoms and two fluorine atoms . The exact positions of these substituents can be inferred from the name: the bromine atoms are located at the 2nd and 5th positions of the benzene ring, while the fluorine atoms are at the 1st and 3rd positions .


Physical And Chemical Properties Analysis

2,5-Dibromo-1,3-difluorobenzene is a solid at room temperature . It has a predicted boiling point of 203.1±35.0 °C and a predicted density of 2.087±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Pharmaceutical Intermediates

2,5-Dibromo-1,3-difluorobenzene: is a valuable intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of difluorophenyl salicylic acid, fluoroquinolone antibacterials, and ticagrelor, which are important for their respective therapeutic uses .

Agrochemical Synthesis

In the agricultural sector, this compound serves as an essential intermediate for synthesizing fluorophenyl-based insecticides. These insecticides are significant for protecting crops from pests and ensuring higher yields .

Liquid Crystal Development

The compound is utilized in creating a series of lateral difluoro-substituted negative dielectric anisotropy liquid crystals. These materials are integral to the advancement of display technologies, offering improved performance and energy efficiency .

Lithium Battery Technology

2,5-Dibromo-1,3-difluorobenzene: is used as a diluent in high-performance lithium metal batteries. Its inclusion in battery technology contributes to the development of more efficient and longer-lasting energy storage solutions .

Organic Synthesis

As a halogenated aromatic compound, it is frequently employed as a reagent in organic synthesis. It aids in the creation of a variety of compounds, including pharmaceuticals, dyes, and other industrial products, showcasing its versatility in chemical reactions .

Industrial Processes

This compound’s applications extend to various industrial processes where it is used as a reagent or catalyst. Its properties facilitate the production of materials that require specific halogenated aromatic structures .

Safety and Hazards

This compound is labeled with the GHS07 signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

2,5-dibromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-4(9)6(8)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUXAWVQPORIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641036
Record name 2,5-Dibromo-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128259-71-2
Record name 2,5-Dibromo-1,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dibromo-3,5-difluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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